

UM-164 solubility and preparation for experiments

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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

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Application Notes: UM-164

Product Name: **UM-164** Target: Dual inhibitor of c-Src and p38 MAPK

Product Description

UM-164 is a potent, dual inhibitor that targets both the c-Src tyrosine kinase and the p38 mitogen-activated protein kinase (MAPK).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer and glioma.[1][3] The mechanism of action involves the suppression of the Hippo-YAP signaling pathway, leading to reduced cancer cell proliferation, migration, and spheroid formation.[2][3] **UM-164** binds to the inactive "DFG-out" conformation of its target kinases, a feature that may contribute to its improved pharmacological profile compared to other inhibitors.[1]

Solubility and Storage

Proper handling and storage of **UM-164** are critical for maintaining its stability and activity. For optimal results, follow the guidelines below.

Solvent	Solubility	Notes
DMSO	≥ 10 mM	DMSO is the recommended solvent for preparing stock solutions. It is a common solvent for water-insoluble compounds in biological assays. [4] [5]
Ethanol	Sparingly Soluble	While some similar compounds may have limited solubility in ethanol, [6] it is generally not the preferred solvent for creating high-concentration stock solutions.
Water	Insoluble	UM-164 is practically insoluble in aqueous solutions.

Storage Instructions:

- Solid Form: Store at -20°C for long-term stability.
- Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Solutions

3.1. Preparation of 10 mM Stock Solution (for in vitro use)

- Bring the vial of solid **UM-164** to room temperature before opening.
- Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from 5 mg of **UM-164** (Molecular Weight: ~499.59 g/mol), you would add 100.1 μ L of DMSO.
- Vortex gently or sonicate briefly until the solid is completely dissolved.

- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store aliquots at -20°C or -80°C.

3.2. Preparation of Working Solutions for Cell-Based Assays

- Thaw an aliquot of the 10 mM **UM-164** stock solution at room temperature.
- Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.
 - Note: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity or off-target effects.[4]
 - For example, to prepare 1 mL of a 100 nM working solution, add 0.1 μL of the 10 mM stock solution to 999.9 μL of culture medium.

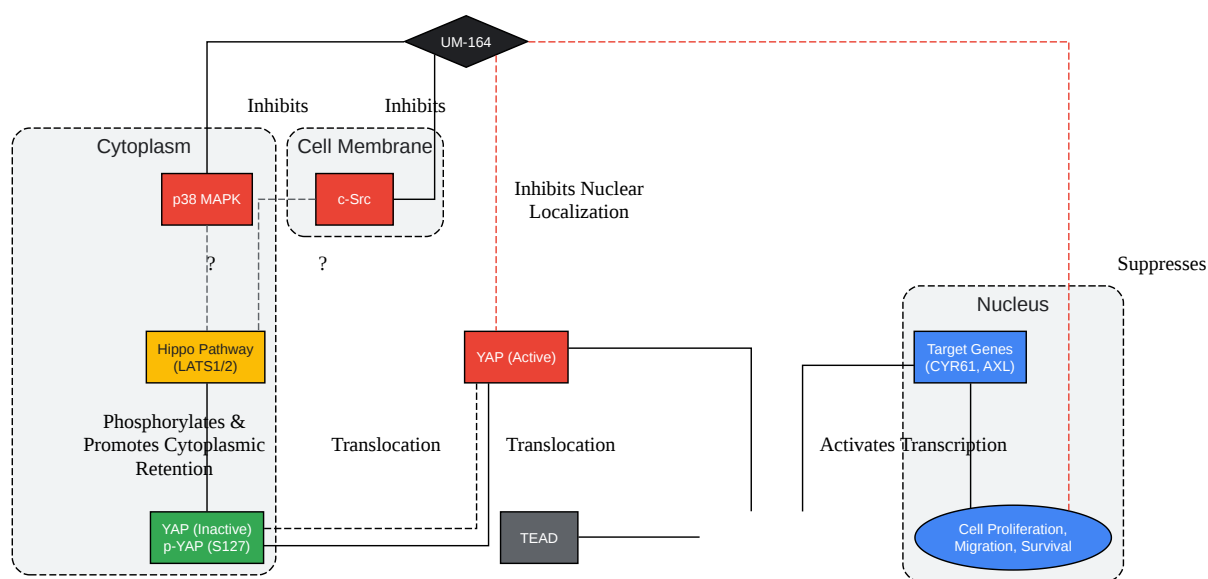
3.3. Preparation of Dosing Solution (for in vivo use) In vivo studies have successfully used intraperitoneal (i.p.) injections of **UM-164**. [3]

- Prepare a fresh dosing solution for each day of administration.
- A common vehicle for i.p. injection is saline.
- Calculate the required amount of **UM-164** based on the animal's weight and the desired dose (e.g., 5 mg/kg or 10 mg/kg). [3]
- The final formulation may require a co-solvent system to ensure solubility and stability. A typical formulation might involve dissolving **UM-164** in a small amount of DMSO first, then diluting it with saline or another aqueous vehicle containing a surfactant like Tween 80.
- Ensure the final solution is sterile and clear before injection.

Mechanism of Action: Signaling Pathway

UM-164 exerts its anti-cancer effects by simultaneously inhibiting c-Src and p38 MAPK. This dual inhibition leads to the downstream suppression of the Hippo-YAP pathway. Specifically,

UM-164 promotes the translocation of YAP from the nucleus to the cytoplasm, reducing its activity as a transcriptional co-activator and decreasing the expression of its target genes, such as CYR61 and AXL, which are involved in cell proliferation and survival.[2][3]



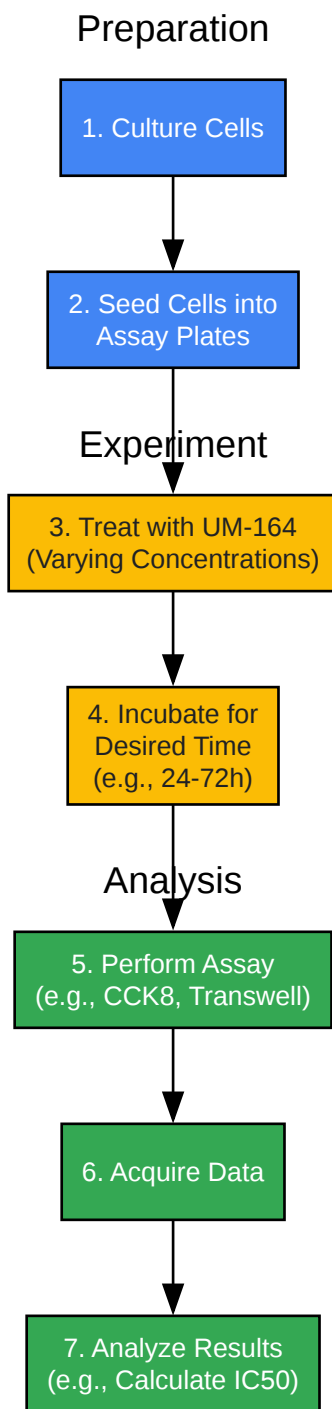
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UM-164 signaling pathway targeting c-Src/p38 and Hippo-YAP.

Application Protocols

In Vitro Assays

The following are generalized protocols. Researchers should optimize parameters such as cell density and incubation times for their specific cell lines and experimental conditions.



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General workflow for *in vitro* experiments with **UM-164**.

5.1. Cell Viability Assay (CCK8) This protocol measures cell viability based on the metabolic activity of the cells.

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
- Treatment: Remove the old medium and add 100 μ L of fresh medium containing various concentrations of **UM-164** (e.g., 0, 0.01, 0.1, 1, 10 μ M).^[7] Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- Assay: Add 10 μ L of CCK8 reagent to each well and incubate for 1-4 hours until the color develops.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.2. Colony Formation Assay This assay assesses the long-term proliferative potential of single cells.

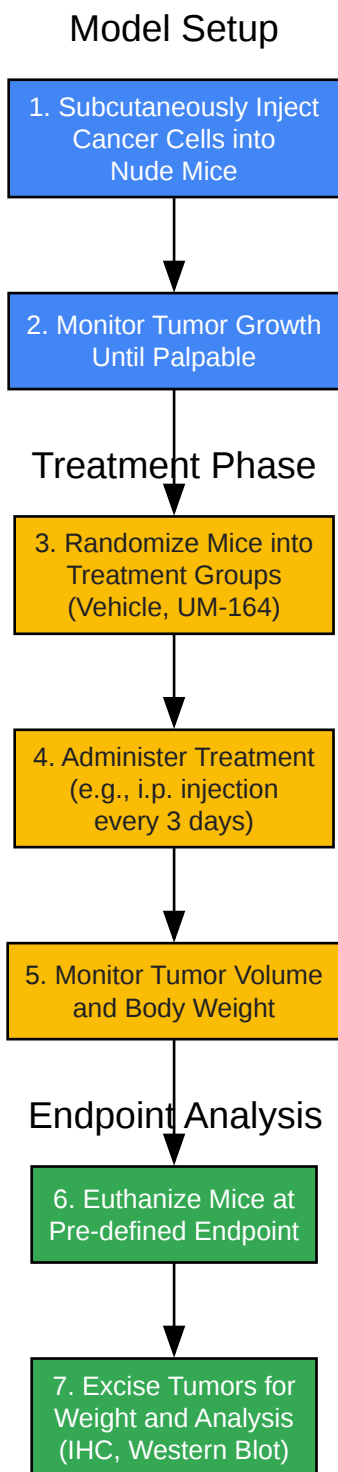
- Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells/well) in a 6-well plate.
- Treatment: After 24 hours, treat the cells with **UM-164** at desired concentrations (e.g., 50 nM, 100 nM).^[7]
- Incubation: Culture the cells for 10-14 days, replacing the medium with freshly prepared **UM-164** every 3 days.
- Staining: When visible colonies have formed, wash the wells with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.1% crystal violet.
- Quantification: Wash away excess stain, air dry the plate, and count the number of colonies (typically >50 cells).

5.3. Transwell Migration Assay This protocol evaluates the effect of **UM-164** on cell migration.

- Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
- Assay Setup: Resuspend cells in serum-free medium and add them to the upper chamber of a Transwell insert (8 μ m pore size). Add complete medium (containing chemoattractant) to the lower chamber. Add **UM-164** (e.g., 100 nM) to both the upper and lower chambers.[7]
- Incubation: Incubate for 12-24 hours at 37°C.
- Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
- Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **UM-164** in a mouse xenograft model.[3] All animal procedures must be approved and conducted in accordance with institutional and national guidelines.



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Workflow for an *in vivo* xenograft study with **UM-164**.

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 3×10^6 LN229 cells) into the flank of immunodeficient mice.[3]
- Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
- Group Randomization: Randomly assign mice to different treatment groups (e.g., Vehicle control, 5 mg/kg **UM-164**, 10 mg/kg **UM-164**).[3]
- Drug Administration: Administer **UM-164** or vehicle via intraperitoneal (i.p.) injection according to a set schedule (e.g., every three days).[3]
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: At the end of the study (e.g., day 42), euthanize the mice, excise the tumors, and measure their final weight.[3]
- Analysis: Tumor tissues can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or pathway-related proteins (CYR61).[3]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC₅₀ values for **UM-164** have been determined in various cancer cell lines.

Cell Line	Cancer Type	Time Point	IC ₅₀ (μM)
LN229	Glioma	24 h	10.07
LN229	Glioma	48 h	6.20
LN229	Glioma	72 h	3.81
SF539	Glioma	24 h	3.75
SF539	Glioma	48 h	2.68
SF539	Glioma	72 h	1.23
GBM1492	Glioblastoma (Primary)	24 h	~10

Data sourced from a
study on glioma cells.

[7]

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References

- 1. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]
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